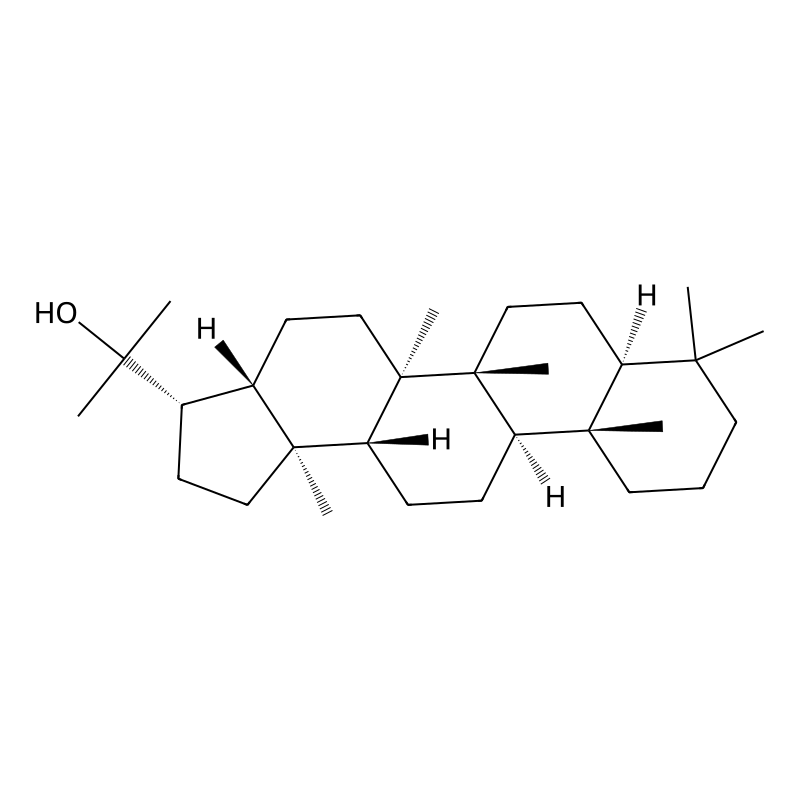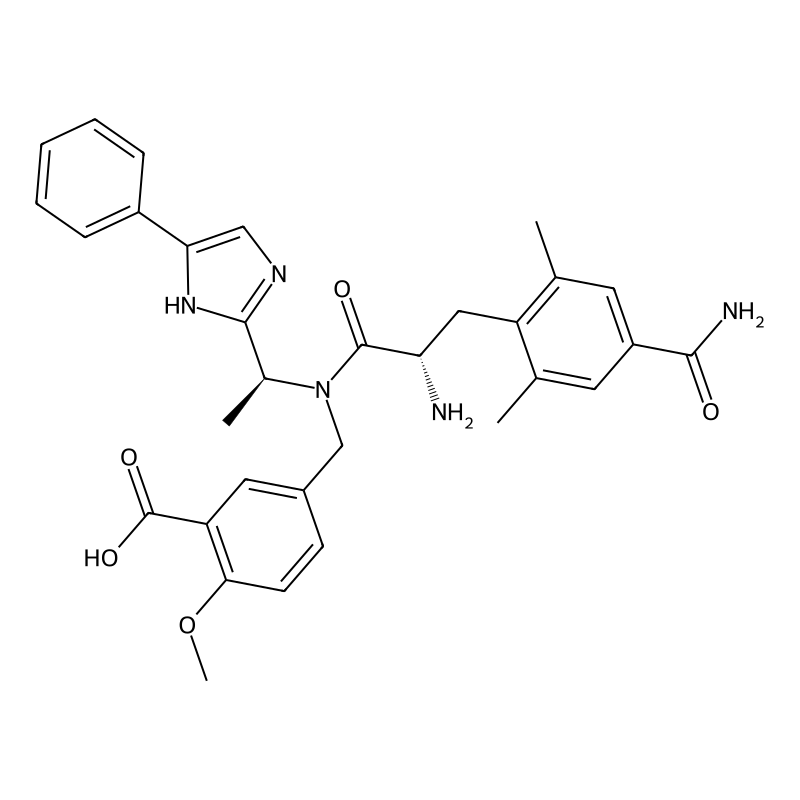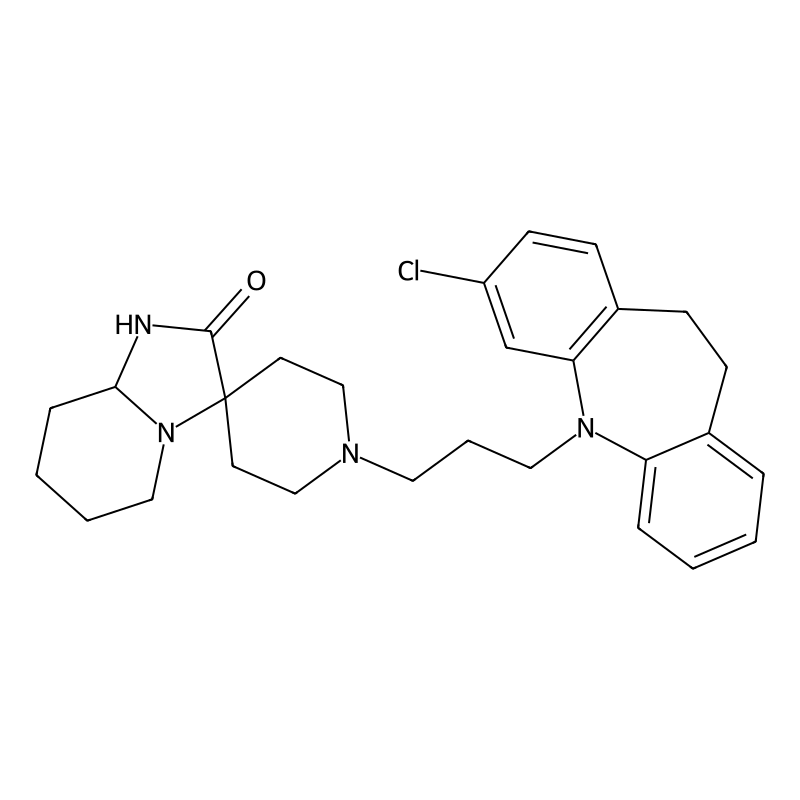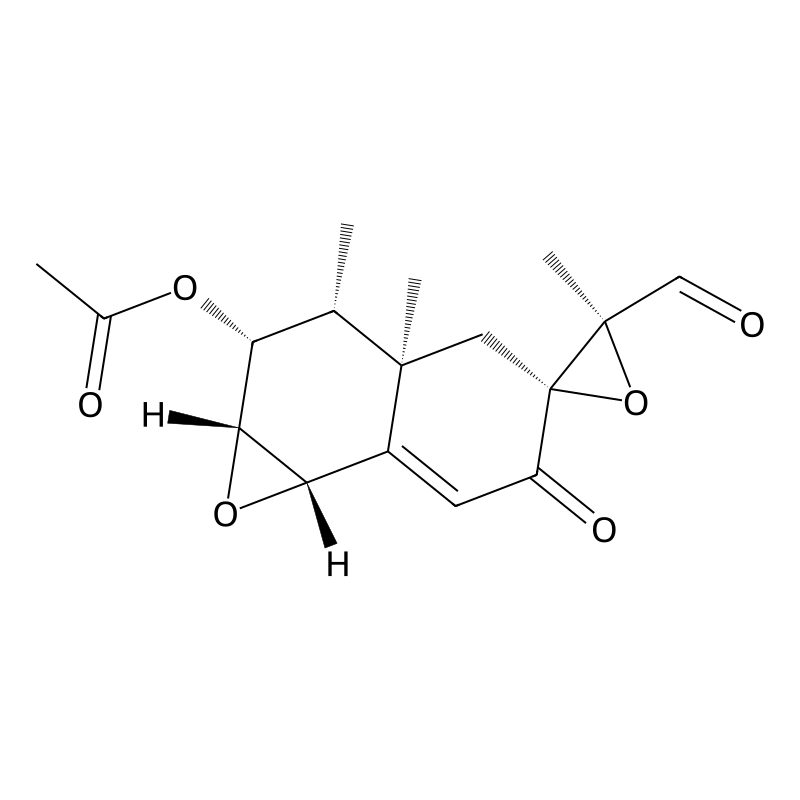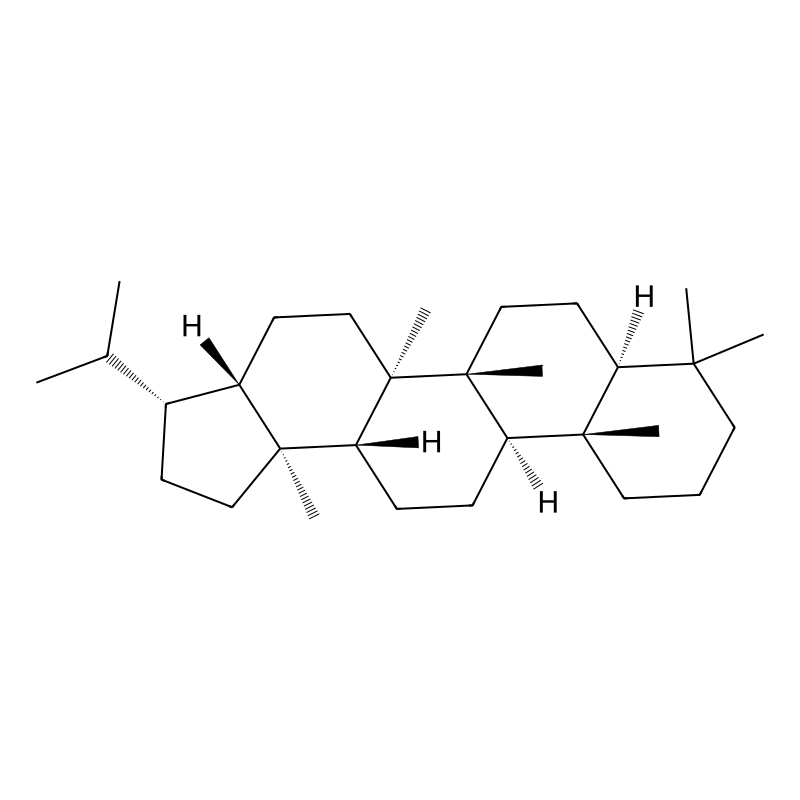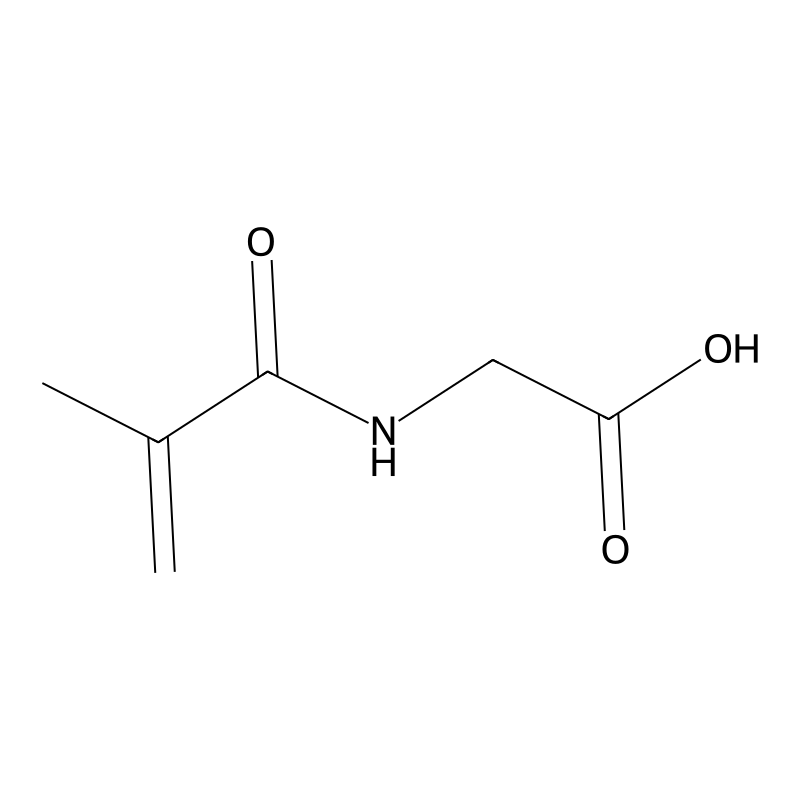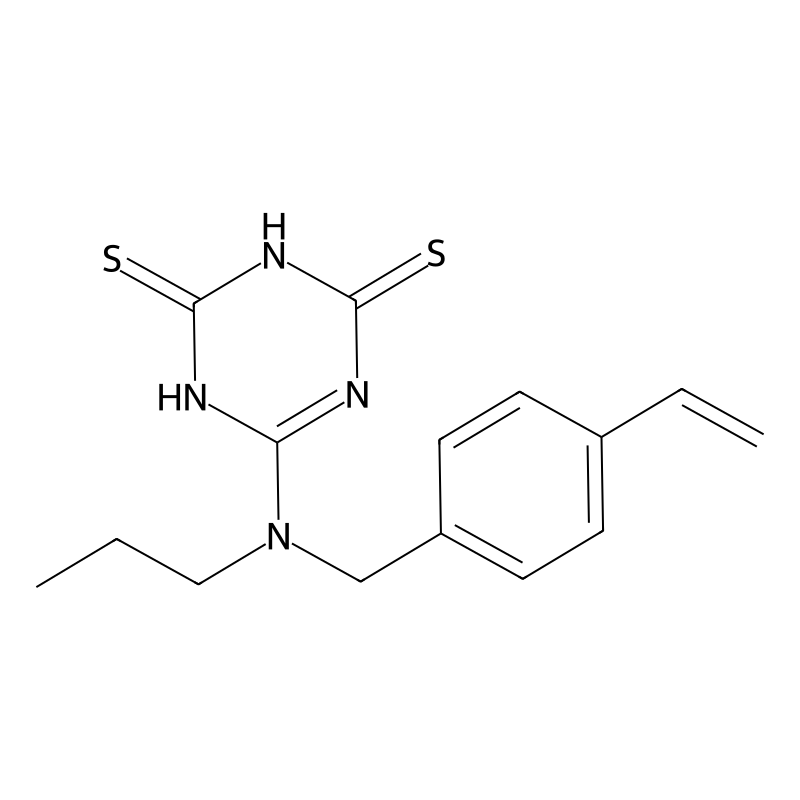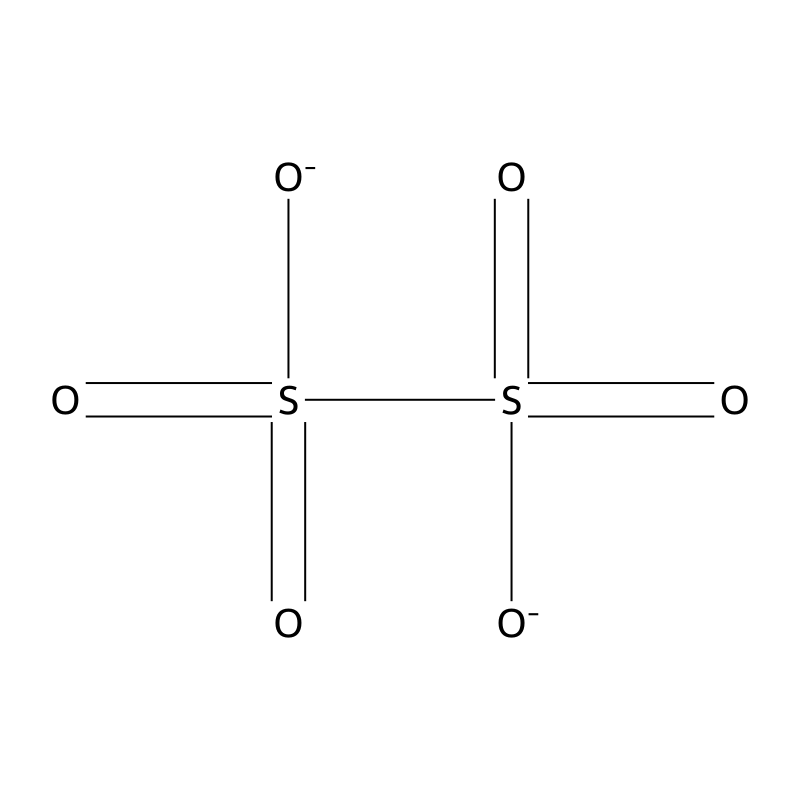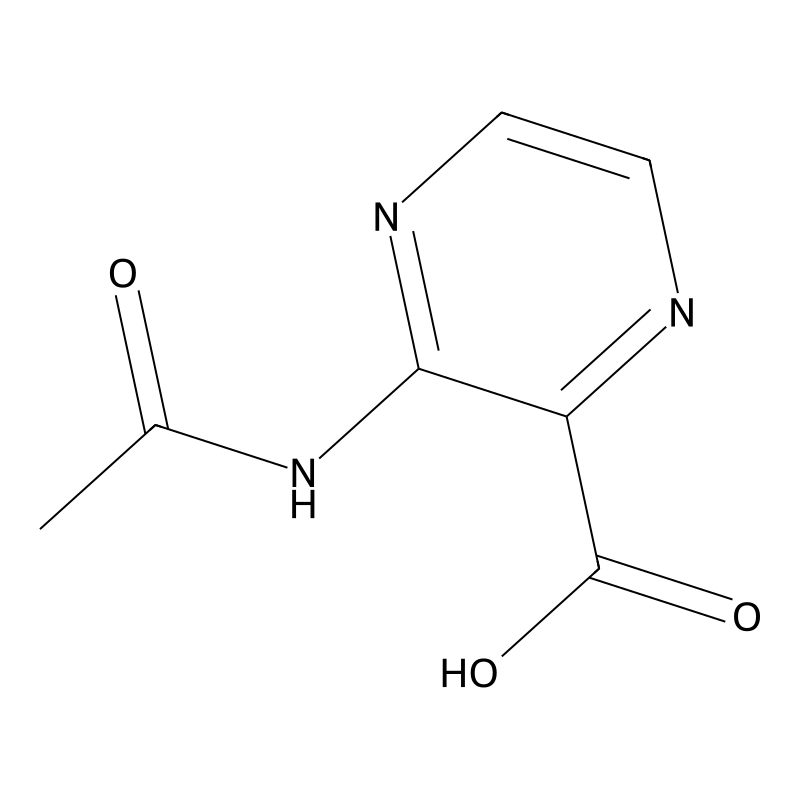Anthranilic acid
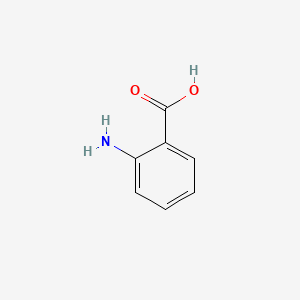
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Freely soluble in alcohol, ether
Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine
In water, 3.5X10+3 mg/L at 25 °C
3.5 mg/mL
Solubility in water, g/100ml at 20 °C: 0.35 (poor)
Canonical SMILES
Cell Biology
- Cell Culture and Modification: Due to its involvement in certain cellular processes, anthranilic acid can be used to study cell growth, differentiation, and metabolism in cultured cells [].
- Cell Analysis: Anthranilic acid derivatives have been explored for their potential use in labeling and tracking specific cellular components, aiding researchers in visualizing and analyzing cellular structures and functions [].
Chemistry
- Analytical Testing Methods: Anthranilic acid serves as a reference standard in various analytical techniques like chromatography and spectroscopy. Its high purity ensures accurate identification and quantification of other compounds in a sample [].
- Organic Synthesis: Anthranilic acid acts as a starting material for the synthesis of more complex organic molecules with diverse applications in pharmaceuticals, dyes, and other fields [].
Other Research Areas
Beyond the specific applications mentioned above, anthranilic acid's properties also make it relevant in other scientific research areas:
- Genomics: Anthranilic acid derivatives might play a role in the development of tools for manipulating gene expression, potentially impacting gene therapy research [].
- Microbiology: Studies have explored the potential use of anthranilic acid derivatives as antimicrobial agents, offering insights into the development of new antibiotics [].
Anthranilic acid is an aromatic compound with the chemical formula C₇H₇NO₂, characterized by a benzene ring substituted with both an amino group (-NH₂) and a carboxylic acid group (-COOH) in the ortho position. This unique structure gives anthranilic acid amphoteric properties, allowing it to act as both an acid and a base. It appears as a white crystalline solid, although commercial samples may exhibit a yellow hue due to impurities. Anthranilic acid is known for its sweetish taste and is triboluminescent, meaning it emits light when mechanically stressed. It was historically regarded as a vitamin (specifically vitamin L1), but is now recognized as non-essential for human nutrition .
- Decarboxylation: Upon heating or in the presence of mineral acids, anthranilic acid can undergo decarboxylation, producing aniline. This reaction can be catalyzed by acids and has been studied extensively for its kinetics .
- Diazotization: Anthranilic acid can be converted into a diazonium cation, which allows for further reactions such as generating benzyne or participating in coupling reactions to synthesize dyes like methyl red .
- Acylation: The amino group of anthranilic acid can react with acyl halides to form amides, which are stable products due to the resonance stabilization of the resulting structure .
- Formation of Quinazolinones: Anthranilic acid derivatives can react with cyclic anhydrides to yield N-acyl derivatives, which may further undergo cyclization to form quinazolinones under specific conditions .
Anthranilic acid plays significant roles in biological systems:
- Metabolic Pathways: It is involved in the biosynthesis of tryptophan from chorismic acid via anthranilate synthase. This pathway is crucial for the production of serotonin and melatonin in animals .
- Neurotransmitter Precursor: Anthranilic acid is a precursor to several biologically active compounds, including kynurenine and quinolinic acid. These metabolites are implicated in neuroactive processes and may influence neurological health .
- Antimicrobial Properties: Some studies suggest that anthranilic acid exhibits antimicrobial effects, making it a potential candidate for developing new therapeutic agents .
Anthranilic acid can be synthesized through various methods:
- From Phthalic Anhydride: A common industrial route involves amination of phthalic anhydride followed by decarboxylation using hypochlorite reagents .
- Biosynthetic Pathways: In nature, it is produced from phosphoenolpyruvic acid and erythrose-4-phosphate through enzymatic reactions in bacteria and plants .
- Degradation of Indigo: Historically, anthranilic acid was obtained through the degradation of indigo dye, highlighting its natural occurrence in certain plant processes .
Anthranilic acid has diverse applications across various fields:
- Pharmaceuticals: It serves as an intermediate in synthesizing several drugs, including loop diuretics like furosemide and non-steroidal anti-inflammatory drugs derived from fenamic acids .
- Dyes and Fragrances: Anthranilic acid is utilized in producing azo dyes and synthetic fragrances that mimic natural scents such as jasmine and orange .
- Insect Repellents: Research has indicated that anthranilate-based compounds could serve as effective alternatives to traditional insect repellents like DEET .
Studies on anthranilic acid's interactions reveal its potential for forming coordination complexes with various metals (e.g., gallium, aluminum). These interactions have implications for drug design and metal ion chelation therapies . Additionally, its metabolic derivatives interact with neurotransmitter systems, particularly involving NMDA receptors, suggesting further research into its neurobiological effects is warranted .
Anthranilic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound | Structure | Unique Features |
|---|---|---|
| Tryptophan | C₁₁H₁₂N₂O₂ | Essential amino acid; precursor to serotonin |
| Phenylalanine | C₉H₁₃N₁O₂ | Essential amino acid; precursor to tyrosine |
| 3-Hydroxyanthranilic Acid | C₇H₉NO₃ | Metabolite of tryptophan; involved in neurobiology |
| Fenamic Acid | C₉H₇N₃O₂ | Non-steroidal anti-inflammatory drug derivative |
Anthranilic acid's unique combination of amino and carboxylic functional groups distinguishes it from these compounds, allowing it to engage in diverse
Physical Description
Dry Powder
White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline]
Solid
COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER.
Color/Form
Leaves from alcohol
NEEDLE-LIKE CRYSTALS
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Sublimes
Flash Point
150 °C
150 °C /from table/
Heavy Atom Count
Taste
Vapor Density
Relative vapor density (air = 1): 4.7
Density
1.412 at 20 °C
1.4 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
Decomposition
Melting Point
144-146 °C
146.5 °C
146-148 °C
UNII
Related CAS
14342-65-5 (calcium[2:1] salt)
2099-63-0 (hydrochloride)
552-37-4 (mono-hydrochloride salt)
60613-06-1 (mono-lithium salt)
7058-55-1 (cadmium salt)
7459-95-2 (di-hydrochloride)
Vapor Pressure
0.000278 [mmHg]
Vapor pressure, Pa at 52.6 °C: 0.1
Absorption Distribution and Excretion
... Anthranilic acids brain tissue concentrations in rat brain were significantly lower at birth as compared with those found prenatally; then ... increased in the first postnatal week and decreased thereafter.
Metabolism Metabolites
Formed from n-acetylanthranilic acid, anthranilamide, o-chloracetamidobenzoic acid, chorismic acid, n-formylanthranilic acid, n-hydroxyanthranilic acid, indole-3-acetic acid, isatic acid, isatin, methyl red, o-nitrobenzoic acid.
Yields anthranilic acid-n-beta-d-glucuronide in rat and rabbit; anthraniloyl-beta-d-glucuronic acid in rat and rabbit: Boyland E & Fahmy AR, Biochem J 91: 73 (1964). Arborine in Glycosmis; arborinine in Glycosmis: Groeger D & Johne S, Z Naturf, B 23: 1072 (1968) /from table/
Yields 1-(O-carboxyphenylamino)-1-deoxyribulose-5-phosphate in Neurospora; Wegman J & Demoss JA, J Biol Chem 240: 3781 (1965); in Aerobacter; Egan AF & Gibson F, Biochim Biophys Acta 130: 276 (1966); in Salmonella; Smith D & Bauerle RH, Biochemistry 8: 1451 (1969) /from table/
For more Metabolism/Metabolites (Complete) data for ANTHRANILIC ACID (9 total), please visit the HSDB record page.
Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.
Associated Chemicals
Wikipedia
Ganesha_(psychedelic)
Methods of Manufacturing
PREPD BY REDUCTION OF O-NITROBENZOIC ACID
TREATMENT OF PHTHALIMIDE WITH AN ALKALINE HYPOBROMITE SOLN.
2-Aminobenzoic acid is usually made from phthalic anhydride via sodium phthalamate. Oxidative decarboxylation (the Hofmann reaction) is carried out by the addition of sodium hypochlorite solution at 60 - 100 °C followed by acidification. The product is purified with activated carbon and bisulfite.
General Manufacturing Information
Synthetic Dye and Pigment Manufacturing
Benzoic acid, 2-amino-: ACTIVE
VITAMIN L & VITAMIN L1 FORMERLY USED TO DESCRIBE ANTHRANILIC ACID.
Analytic Laboratory Methods
ELECTROPHORESIS...WACHTER H, GRASSMAYR K, GUETTER W, HAUSEN A & SALLABERGER G; IDENTIFICATION OF FLUORESCENT AROMATIC ACIDS BY SPECTRAL FLUOROMETRY IN SITU AFTER ELECTROPHORESIS; MIKROCHIM ACTA, 6, 861-875 (1972).
Clinical Laboratory Methods
GAS-LIQ CHROMATOGRAPHIC DETERMINATION OF ANTHRANILIC ACID IN PLASMA.
Storage Conditions
Stability Shelf Life
Dates
Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017
